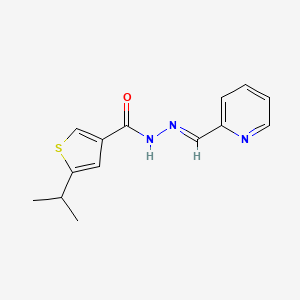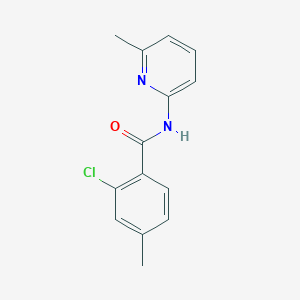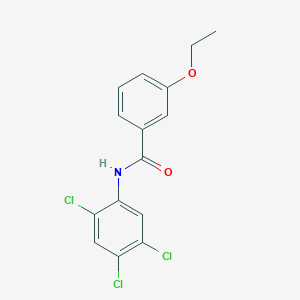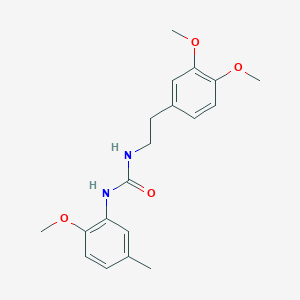![molecular formula C14H14N2O4 B5869560 methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869560.png)
methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a furan ring attached to a benzoate moiety through an amino carbonyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-furylmethylamine and methyl 2-aminobenzoate.
Coupling Reaction: The 2-furylmethylamine is reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: Due to its unique structure, this compound can be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The furan ring and benzoate moiety allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity. The amino carbonyl linkage plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-aminobenzoate: Shares the benzoate moiety but lacks the furan ring.
2-Furylmethylamine: Contains the furan ring but lacks the benzoate moiety.
N-(2-Furylmethyl)-2-aminobenzamide: Similar structure but with an amide linkage instead of an ester linkage.
Uniqueness: Methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate is unique due to the presence of both the furan ring and benzoate moiety, linked through an amino carbonyl group
Eigenschaften
IUPAC Name |
methyl 2-(furan-2-ylmethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-13(17)11-6-2-3-7-12(11)16-14(18)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNLXDPEKIHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-furan-2-ylmethylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5869479.png)
![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B5869485.png)
![N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5869488.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5869496.png)

![1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5869511.png)
![N-(4-cyanophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5869514.png)

![1-(4-BENZYLPIPERAZINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5869525.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5869562.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)
![(2,4-Dimethylphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B5869577.png)
